molecular formula C23H19FN2O4 B11621009 N-(3-fluorophenyl)-1-(4-methoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

N-(3-fluorophenyl)-1-(4-methoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B11621009
M. Wt: 406.4 g/mol
InChI Key: FIUJYQKKSWLLRS-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-1-(4-methoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound that features a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-1-(4-methoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3-fluoroaniline with 4-methoxybenzaldehyde to form an intermediate Schiff base, which is then cyclized and further reacted with appropriate reagents to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent control of reaction parameters is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-1-(4-methoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    p-toluenesulfonic acid, palladium on carbon

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(3-fluorophenyl)-1-(4-methoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-1-(4-methoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-fluorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}acetamide
  • (3-fluorophenyl)(4-methoxyphenyl)methylamine
  • [(3-fluorophenyl)methyl][(4-methoxyphenyl)methyl]amine

Uniqueness

N-(3-fluorophenyl)-1-(4-methoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is unique due to its specific quinoline core structure and the presence of both fluorine and methoxy functional groups

Properties

Molecular Formula

C23H19FN2O4

Molecular Weight

406.4 g/mol

IUPAC Name

N-(3-fluorophenyl)-1-(4-methoxyphenyl)-2,5-dioxo-7,8-dihydro-6H-quinoline-3-carboxamide

InChI

InChI=1S/C23H19FN2O4/c1-30-17-10-8-16(9-11-17)26-20-6-3-7-21(27)18(20)13-19(23(26)29)22(28)25-15-5-2-4-14(24)12-15/h2,4-5,8-13H,3,6-7H2,1H3,(H,25,28)

InChI Key

FIUJYQKKSWLLRS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C=C(C2=O)C(=O)NC4=CC(=CC=C4)F)C(=O)CCC3

Origin of Product

United States

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